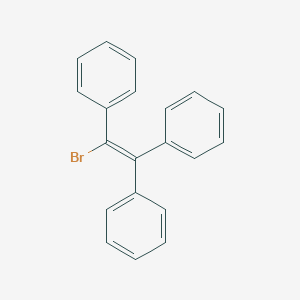![molecular formula C22H23BrN2S2 B167522 Benzothiazolium, 3-ethyl-2-[3-(3-ethyl-2(3H)-benzothiazolylidene)-2-methyl-1-propenyl]-, bromide CAS No. 1745-32-0](/img/structure/B167522.png)
Benzothiazolium, 3-ethyl-2-[3-(3-ethyl-2(3H)-benzothiazolylidene)-2-methyl-1-propenyl]-, bromide
- 点击 快速询问 获取最新报价。
- 提供有竞争力价格的高质量产品,您可以更专注于研究。
描述
Benzothiazolium, 3-ethyl-2-[3-(3-ethyl-2(3H)-benzothiazolylidene)-2-methyl-1-propenyl]-, bromide is a chemical compound that has been extensively studied for its potential applications in scientific research. This compound is commonly referred to as "EBB" and is a member of the benzothiazolium family of compounds. In
科学研究应用
EBB has been extensively studied for its potential applications in scientific research. One of the most promising applications of EBB is as a fluorescent probe for the detection of protein-protein interactions. EBB has been shown to selectively bind to certain proteins and emit a fluorescent signal upon binding. This property has made EBB a useful tool for studying protein-protein interactions in vitro.
作用机制
The mechanism of action of EBB is not well understood. However, it is believed that EBB binds to certain proteins and induces a conformational change that results in the emission of a fluorescent signal. This property has made EBB a useful tool for studying protein-protein interactions.
生化和生理效应
EBB has not been extensively studied for its biochemical and physiological effects. However, it has been shown to be non-toxic to cells and has low cytotoxicity. This property has made EBB a useful tool for studying protein-protein interactions in live cells.
实验室实验的优点和局限性
One of the main advantages of EBB is its ability to selectively bind to certain proteins and emit a fluorescent signal upon binding. This property has made EBB a useful tool for studying protein-protein interactions in vitro and in live cells. However, EBB has some limitations. It is not suitable for use in vivo due to its low bioavailability and rapid metabolism.
未来方向
There are several future directions for research on EBB. One area of research could focus on improving the bioavailability and pharmacokinetics of EBB to make it suitable for use in vivo. Another area of research could focus on developing new fluorescent probes based on the structure of EBB that have improved properties for studying protein-protein interactions. Additionally, research could focus on using EBB as a tool for studying other biological processes beyond protein-protein interactions.
合成方法
The synthesis of EBB involves the reaction of 2-(2-oxo-2-phenylethylidene)malononitrile with 2-mercaptoethanol in the presence of a base such as potassium carbonate. The resulting product is then reacted with 3-ethyl-2-bromopropene to yield EBB. This method of synthesis has been well established and has been used to produce large quantities of EBB for scientific research purposes.
属性
CAS 编号 |
1745-32-0 |
|---|---|
产品名称 |
Benzothiazolium, 3-ethyl-2-[3-(3-ethyl-2(3H)-benzothiazolylidene)-2-methyl-1-propenyl]-, bromide |
分子式 |
C22H23BrN2S2 |
分子量 |
459.5 g/mol |
IUPAC 名称 |
(2Z)-3-ethyl-2-[(E)-3-(3-ethyl-1,3-benzothiazol-3-ium-2-yl)-2-methylprop-2-enylidene]-1,3-benzothiazole;bromide |
InChI |
InChI=1S/C22H23N2S2.BrH/c1-4-23-17-10-6-8-12-19(17)25-21(23)14-16(3)15-22-24(5-2)18-11-7-9-13-20(18)26-22;/h6-15H,4-5H2,1-3H3;1H/q+1;/p-1 |
InChI 键 |
MUBAIQNAOOUIDW-UHFFFAOYSA-M |
手性 SMILES |
CCN\1C2=CC=CC=C2S/C1=C\C(=C\C3=[N+](C4=CC=CC=C4S3)CC)\C.[Br-] |
SMILES |
CCN1C2=CC=CC=C2SC1=CC(=CC3=[N+](C4=CC=CC=C4S3)CC)C.[Br-] |
规范 SMILES |
CCN1C2=CC=CC=C2SC1=CC(=CC3=[N+](C4=CC=CC=C4S3)CC)C.[Br-] |
其他 CAS 编号 |
1745-32-0 |
产品来源 |
United States |
体外研究产品的免责声明和信息
请注意,BenchChem 上展示的所有文章和产品信息仅供信息参考。 BenchChem 上可购买的产品专为体外研究设计,这些研究在生物体外进行。体外研究,源自拉丁语 "in glass",涉及在受控实验室环境中使用细胞或组织进行的实验。重要的是要注意,这些产品没有被归类为药物或药品,他们没有得到 FDA 的批准,用于预防、治疗或治愈任何医疗状况、疾病或疾病。我们必须强调,将这些产品以任何形式引入人类或动物的身体都是法律严格禁止的。遵守这些指南对确保研究和实验的法律和道德标准的符合性至关重要。



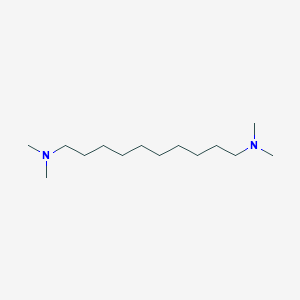
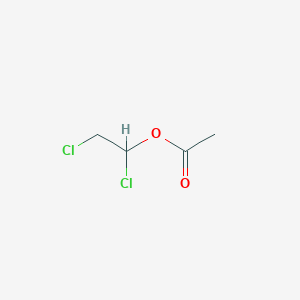
![2,2-Difluorobenzo[d][1,3]dioxole-5,6-diamine](/img/structure/B167445.png)
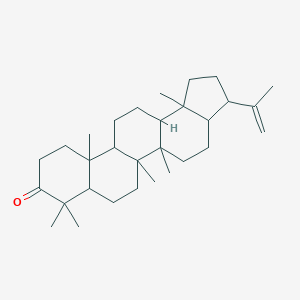
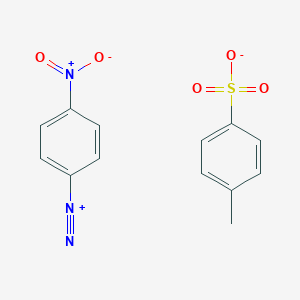
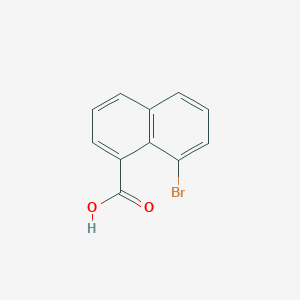
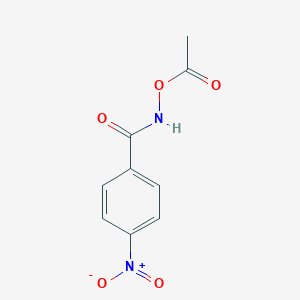
![Phenol, 2,3,4-trichloro-6-[(2,3,5-trichloro-6-hydroxyphenyl)methyl]-](/img/structure/B167458.png)

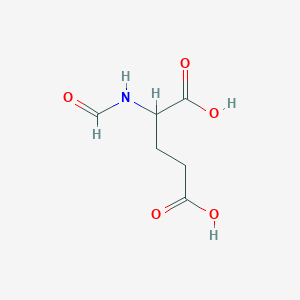
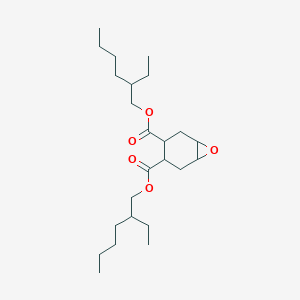

![6-Phenylimidazo[2,1-b][1,3,4]thiadiazol-2-amine](/img/structure/B167466.png)
